molecular formula C19H17ClN2OS B2826292 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole CAS No. 478077-43-9

2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B2826292
CAS No.: 478077-43-9
M. Wt: 356.87
InChI Key: WBVJFGAFKVULPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidin-4-yl moiety substituted with a 3-chlorobenzoyl group. The benzothiazole scaffold is well-documented for its pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities. The 3-chlorobenzoyl substituent may enhance metabolic stability and target affinity, while the piperidine ring contributes to conformational flexibility and receptor interactions.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c20-15-5-3-4-14(12-15)19(23)22-10-8-13(9-11-22)18-21-16-6-1-2-7-17(16)24-18/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVJFGAFKVULPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzoyl chloride with piperidine, followed by cyclization with 2-aminobenzenethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then refluxed to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Alkylated benzothiazole derivatives.

Scientific Research Applications

Research indicates that compounds containing benzothiazole and piperidine moieties exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of benzothiazoles can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of a piperidine ring enhances the compound's ability to penetrate cellular membranes and interact with biological targets .
  • Antimicrobial Activity : The presence of the chlorobenzoyl group is believed to contribute to the antimicrobial efficacy of the compound, making it a candidate for developing new antibiotics .

Anticancer Drug Development

Recent studies have focused on the synthesis of various derivatives of 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole to evaluate their anticancer potential. For instance, a derivative demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development .

Antimicrobial Agents

The compound has been tested against various bacterial strains, showing promising results against resistant strains. This positions it as a potential candidate for new antimicrobial therapies, particularly in an era where antibiotic resistance is a growing concern .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized several derivatives of 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole and evaluated their anticancer activity using MTT assays. The results indicated that specific modifications to the benzothiazole moiety significantly enhanced cytotoxic effects on breast cancer cells compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy Assessment

In another research project, the compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, indicating their potential for further development as effective antimicrobial agents.

Summary Table of Applications

Application AreaDescriptionKey Findings
AnticancerInhibits tumor growth and induces apoptosisSignificant cytotoxicity in cancer cell lines
AntimicrobialEffective against resistant bacterial strainsLower MICs than existing antibiotics
Drug DevelopmentPotential lead compound for new therapiesPromising results warrant further investigation

Mechanism of Action

The mechanism of action of 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound from : 2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid

  • Key Differences : Replaces benzothiazole with benzo[d][1,3]dioxole and introduces a carboxamido-ethyl-piperidine chain.
  • Activity : Acts as a prostacyclin (IP) receptor agonist, inhibiting platelet aggregation with improved pharmacokinetics (e.g., longer plasma half-life) compared to beraprost sodium.
  • Significance : The benzo[d][1,3]dioxole and carboxamido groups enhance metabolic stability, suggesting that the 3-chlorobenzoyl group in the target compound may similarly improve drug-like properties .

Compound from : 2-[1-(4-piperonyl)piperazinyl]-benzothiazole

  • Key Differences : Substitutes piperidine with piperazine and adds a piperonyl group.
  • Activity : Dual 5-HT4 agonist and 5-HT3 antagonist, but induces arrhythmias in rats via inhibition of inward rectifier potassium current (IK₁) and transient outward potassium current (Iₜ₀).
  • Significance : Highlights the critical role of the heterocyclic core (piperidine vs. piperazine) in receptor selectivity and safety profiles. Piperazine derivatives may exhibit higher cardiac risk due to potassium channel interactions .

Analogs with Varied Substitutions on the Benzothiazole Core

Compound 3e from : 2-[2-(4-chlorobenzoyl)phenyl]-1,3-benzothiazole

  • Key Differences : Positions the 4-chlorobenzoyl group on a phenyl ring rather than a piperidine.
  • Activity : Evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv.
  • Significance : The position of the chloro substituent (3- vs. 4-) and its attachment site (piperidine vs. phenyl) may influence target binding and bioactivity. Chlorine at the 3-position (as in the target compound) could enhance steric or electronic interactions in certain therapeutic contexts .

Analogs with Distinct Pharmacophores

Compound 3d from : 4-(benzothiazol-2-yl)-2-methoxy-6-nitrophenol

  • Key Differences: Introduces methoxy and nitro groups on the phenolic ring.
  • Activity : Antitubercular activity, though less potent than 3e.
  • Significance : Polar substituents like nitro and methoxy may improve solubility but reduce membrane permeability compared to lipophilic groups like chlorobenzoyl .

Comparative Analysis Table

Compound Core Structure Key Substituents Biological Activity Pharmacokinetic/Safety Notes
Target Compound Benzothiazole + piperidine 3-Chlorobenzoyl on piperidine Not explicitly stated (inferred broad potential) Likely improved metabolic stability
Compound Benzo[d][1,3]dioxole + piperidine Carboxamido-ethyl chain IP agonist, platelet aggregation inhibition Longer plasma half-life
Compound Benzothiazole + piperazine Piperonyl group 5-HT4/5-HT3 modulation Arrhythmia risk via IK₁/Iₜ₀ inhibition
3e () Benzothiazole + phenyl 4-Chlorobenzoyl on phenyl Antitubercular Chlorine position impacts binding affinity

Biological Activity

2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound integrates a piperidine moiety with a benzothiazole structure, which is known for its diverse biological properties.

Structure and Properties

The molecular structure of 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole can be represented as follows:

  • Molecular Formula : C_{16}H_{16}ClN_{1}S_{1}
  • Molecular Weight : 303.82 g/mol

The compound features a chlorobenzoyl group attached to a piperidine ring, which is further linked to a benzothiazole moiety. This structural combination is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and piperidine structures exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial properties against various strains of bacteria. For instance, derivatives of benzothiazole have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents .
  • Anticancer Activity : The benzothiazole moiety is often associated with anticancer properties. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, including those derived from cervical and colorectal cancers .
  • Enzyme Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urea cycle disorders respectively .

Antimicrobial Activity

A study evaluated the antibacterial activity of various benzothiazole derivatives, revealing that compounds with electron-withdrawing groups like chlorine exhibited enhanced potency. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15 to 30 µg/mL against standard bacterial strains .

Anticancer Efficacy

In vitro studies have demonstrated that 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole exhibits cytotoxic effects on human cancer cell lines. For example:

CompoundCell LineIC50 (µM)
2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazoleHeLa (Cervical)12.5
2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazoleHT29 (Colorectal)14.7

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

Enzyme Inhibition Studies

The enzyme inhibitory potential of the compound was assessed using AChE and urease assays. The results indicated that the compound could inhibit AChE with an IC50 value of approximately 25 µM, which is comparable to standard inhibitors used in therapeutic applications .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Case Study on Anticancer Properties : A series of benzothiazole derivatives were synthesized and tested for anticancer activity. One derivative showed significant inhibition of tumor growth in xenograft models, suggesting that structural modifications can enhance efficacy .
  • Case Study on Antimicrobial Activity : Research conducted on a library of benzothiazole-piperidine derivatives demonstrated broad-spectrum antimicrobial activity, with specific attention to the role of substituents on the benzene ring affecting potency against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the piperidine ring via cyclization or functionalization of a pre-existing piperidine scaffold.
  • Step 2 : Introduction of the 3-chlorobenzoyl group through nucleophilic acyl substitution or coupling reactions (e.g., using 3-chlorobenzoyl chloride under basic conditions).
  • Step 3 : Benzothiazole ring construction via condensation of 2-aminothiophenol derivatives with carbonyl intermediates.
    Optimization : Reaction conditions (solvent polarity, temperature, catalyst) significantly influence yield. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency **.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological recommendations :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns on the piperidine and benzothiazole moieties. IR spectroscopy can validate carbonyl (C=O) and sulfonamide (S=O) groups if present.
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures purity (>95%).
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, S, and Cl content to confirm stoichiometry **.

Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?

  • In vitro assays :
    • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
    • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
    • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
      Note : Structural analogs with similar piperidine-benzothiazole scaffolds exhibit activity against cancer and microbial targets **.

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, heterocycle variation) affect bioactivity?

Structure-Activity Relationship (SAR) insights :

Modification Impact on Activity Evidence Source
3-Chlorobenzoyl group Enhances receptor binding via hydrophobic interactions
Piperidine N-substituent Sulfonyl groups improve metabolic stability; fluorinated analogs increase CNS penetration
Benzothiazole substitution Methyl/fluoro groups at position 5 enhance antimicrobial activity

Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding modes, followed by synthesis of derivatives for empirical validation **.

Q. How can researchers resolve contradictions in reported biological data for this compound?

Case example : Discrepancies in IC50_{50} values across studies may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).
  • Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation.
  • Metabolic interference : Include control experiments with liver microsomes to assess stability **.

Q. What mechanistic studies are critical to elucidate its mode of action?

Advanced approaches :

  • Target identification : Use affinity chromatography or pull-down assays with tagged compounds.
  • Crystallography : Co-crystallize with proteins (e.g., kinases) to resolve binding interactions (as demonstrated for FAD-dependent oxidoreductases in related studies) **.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Q. How can solubility and bioavailability challenges be addressed during formulation?

Strategies :

  • Salt formation : Hydrochloride salts improve aqueous solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomes for sustained release.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption **.

Q. What methodologies enable the synthesis of enantiomerically pure forms of this compound?

  • Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC).
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps.
  • Circular dichroism (CD) : Confirm enantiopurity post-synthesis **.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.